molecular formula C14H8O4 B587833 1,8-Dihydroxyanthraquinone-d6 CAS No. 1246816-27-2

1,8-Dihydroxyanthraquinone-d6

Cat. No.: B587833
CAS No.: 1246816-27-2
M. Wt: 246.251
InChI Key: QBPFLULOKWLNNW-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dihydroxyanthraquinone-d6 (CAS: 1246816-27-2) is a deuterium-labeled derivative of 1,8-dihydroxyanthraquinone (danthron), where six hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₄H₂D₆O₄, with a molecular weight of 246.25 g/mol . This compound is primarily used in metabolic and pharmacokinetic studies, leveraging deuterium’s isotopic tracer properties to enhance detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses . It retains the core anthraquinone structure, with hydroxyl groups at positions 1 and 8, which are critical for its redox activity and interactions with biological targets like AMP-activated protein kinase (AMPK) .

Properties

IUPAC Name

1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFLULOKWLNNW-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Incorporation via Acid-Catalyzed Exchange Reactions

Deuterium labeling at specific positions in anthraquinone derivatives often begins with acid-catalyzed exchange reactions. A study utilizing para-toluenesulfonic acid in benzene demonstrated the deuteration of anthracene precursors, which serve as critical intermediates for anthraquinone synthesis . In this method, anthracene undergoes proton-deuterium exchange in the presence of deuterated solvents (e.g., D₂O) and acidic catalysts. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the 9- and 10-positions of anthracene due to their higher electron density .

Key parameters include:

  • Temperature : Reflux conditions (80–110°C) to accelerate exchange kinetics.

  • Catalyst Loading : 10–15 mol% of para-toluenesulfonic acid.

  • Deuterium Source : Excess D₂O or deuterated acetic acid (CH₃COOD).

Isotopic purity achieved through this method typically ranges from 85–92% , with minor contributions from mono-deuterated and perdeuterated byproducts . Post-reaction isolation involves neutralization with aqueous bicarbonate and extraction with non-polar solvents.

Deuterated anthracene intermediates are oxidized to anthraquinone-d₆ using strong oxidizing agents. A widely cited industrial approach employs chromium trioxide (CrO₃) in sulfuric acid, which selectively oxidizes the central ring of anthracene-d₁₀ to yield anthraquinone-d₆ . The reaction mechanism involves the formation of a chromate ester intermediate, followed by oxidative cleavage of the C9–C10 bond (Figure 1) .

Anthracene-d10+CrO3H2SO4Anthraquinone-d6+Cr3++H2O\text{Anthracene-d}{10} + \text{CrO}3 \xrightarrow{\text{H}2\text{SO}4} \text{Anthraquinone-d}6 + \text{Cr}^{3+} + \text{H}2\text{O}

Optimized Conditions :

ParameterValue
Temperature60–80°C
Reaction Time4–6 hours
Oxidant Stoichiometry3 mol CrO₃ per mol anthracene

This method achieves >95% conversion efficiency , with the deuterium atoms retained at the 1-, 4-, 5-, and 8-positions of the anthraquinone backbone . Alternative oxidants, such as nitric acid/air mixtures, offer cost advantages but require stricter temperature control to prevent over-oxidation .

The introduction of hydroxyl groups at the 1- and 8-positions of anthraquinone-d₆ is achieved through electrophilic hydroxylation or nucleophilic substitution . A patented method utilizes oleum (fuming sulfuric acid) in acetic acid to sulfonate anthraquinone-d₆, followed by hydrolysis under alkaline conditions . The sulfonic acid groups at the 1- and 8-positions are replaced by hydroxyl groups via a two-step process:

  • Sulfonation :

    Anthraquinone-d6+2SO3H2SO41,8disulfoanthraquinone-d6\text{Anthraquinone-d}_6 + 2 \text{SO}_3 \xrightarrow{\text{H}_2\text{SO}_4} 1,8-\text{disulfoanthraquinone-d}_6
  • Hydrolysis :

    1,8disulfoanthraquinone-d6+2NaOH1,8dihydroxyanthraquinone-d6+2Na2SO31,8-\text{disulfoanthraquinone-d}_6 + 2 \text{NaOH} \rightarrow 1,8-\text{dihydroxyanthraquinone-d}_6 + 2 \text{Na}_2\text{SO}_3

Critical Factors :

  • Acid Concentration : ≥98% sulfuric acid for efficient sulfonation.

  • Alkaline Conditions : pH 10–12 to prevent re-sulfonation.

Yield for this route is 70–80% , with purity confirmed via NMR and mass spectrometry .

Direct Deuterium Exchange on 1,8-Dihydroxyanthraquinone

Post-synthetic deuteration of non-labeled 1,8-dihydroxyanthraquinone offers a streamlined alternative. Researchers have employed deuterated acetic acid (CH₃COOD) and D₂O under reflux to exchange hydroxyl protons with deuterium . The reaction exploits the acidity of the phenolic protons (pKa ≈ 8–10), facilitating reversible deprotonation and deuteration:

1,8-Dihydroxyanthraquinone+2D2O1,8-Dihydroxyanthraquinone-d6+2HOD\text{1,8-Dihydroxyanthraquinone} + 2 \text{D}2\text{O} \leftrightarrow \text{1,8-Dihydroxyanthraquinone-d}6 + 2 \text{HOD}

Optimization Insights :

  • Solvent System : 1:1 v/v acetic acid-D₂O.

  • Reaction Duration : 48–72 hours for >90% deuteration.

This method avoids complex precursor synthesis but requires extensive purification to remove residual non-deuterated species .

Industrial-Scale Production Considerations

Large-scale synthesis of 1,8-dihydroxyanthraquinone-d₆ prioritizes cost efficiency and reproducibility. The CrO₃ oxidation pathway (Section 2) is favored in industrial settings due to its compatibility with continuous-flow reactors and minimal byproduct formation . Recent advancements include:

  • Catalyst Recycling : Cr³⁺ ions are electrochemically reoxidized to CrO₃, reducing waste.

  • Deuterium Recovery : Distillation units reclaim D₂O from reaction mixtures for reuse.

A comparative analysis of methods is provided below:

MethodYield (%)Isotopic Purity (%)Scalability
Acid-Catalyzed Exchange75–8585–92Moderate
CrO₃ Oxidation90–9595–98High
Direct Hydroxylation70–8098–99Low

Chemical Reactions Analysis

Types of Reactions: 1,8-Dihydroxyanthraquinone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate, sulfuric acid.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Various halogenating agents.

Major Products:

Scientific Research Applications

1,8-Dihydroxyanthraquinone-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxyanthraquinone-d6 involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinones

1,8-Dihydroxyanthraquinone (Danthron)

  • Structure: Non-deuterated parent compound (C₁₄H₈O₄, MW: 240.21 g/mol).
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight and distinct spectroscopic signatures (e.g., fluorescence, IR stretching modes) .
    • Exhibits similar biological activity, including AMPK activation and antimicrobial effects, but lacks isotopic tracing utility .
  • Applications : Used as a laxative and in dye synthesis .

1,8-Dichloroanthraquinone

  • Structure : Chlorine substituents replace hydroxyl groups at positions 1 and 8 (C₁₄H₆Cl₂O₂, MW: 285.11 g/mol).
  • Key Differences: Chlorine atoms enhance lipophilicity and alter antibacterial efficacy. At 125 µg/mL, it inhibits S. aureus, E. faecalis, and E. coli, unlike 1,8-dihydroxyanthraquinone-d6, which lacks direct antimicrobial data . Reduced hydrogen-bonding capacity due to Cl substitution, impacting solubility in polar solvents .

1,8-Dihydroxy-4,5-dinitroanthraquinone

  • Structure : Nitro groups at positions 4 and 5 (C₁₄H₆N₂O₈, MW: 330.21 g/mol).
  • Key Differences: Nitro groups confer strong electron-withdrawing effects, increasing oxidative stability and altering redox potentials compared to this compound . Demonstrates higher melting point (318–322°C) due to enhanced intermolecular interactions .

1,8-Diamino-4,5-dihydroxyanthraquinone

  • Structure: Amino groups at positions 1 and 8, hydroxyl groups at 4 and 5 (C₁₄H₁₀N₂O₄, MW: 270.24 g/mol).
  • Key Differences: Amino groups improve solubility in aqueous media and enhance binding to proteins like lactate dehydrogenase .

Spectroscopic and Isotopic Differences

  • Fluorescence: The deuterated form exhibits dual emission peaks in n-octane at 10 K due to excited-state intramolecular proton transfer (ESIPT), with isotopic shifts (~30 cm⁻¹) in ν(OH) stretching modes compared to non-deuterated analogs .
  • Isotopic Effects : Deuteration reduces vibrational coupling in NMR, simplifying spectral interpretation for metabolic tracking .

Biological Activity

1,8-Dihydroxyanthraquinone-d6 (DHAQ-d6) is a deuterated derivative of 1,8-dihydroxyanthraquinone, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DHAQ-d6, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone with two hydroxyl groups at the 1 and 8 positions. The deuteration at the 6 position enhances its stability and can be useful in tracing studies.

Research indicates that DHAQ-d6 exhibits anticancer properties through several mechanisms:

  • Induction of Apoptosis : Similar to its parent compound, DHAQ-d6 promotes apoptosis in cancer cells. For instance, studies have shown that derivatives like emodin (an anthraquinone) induce morphological changes indicative of apoptosis in breast cancer cells by modulating the Bcl-2/Bax ratio and increasing cytochrome c release from mitochondria .
  • Tyrosine Kinase Inhibition : DHAQ-d6 may inhibit specific tyrosine kinases involved in cancer cell proliferation. Emodin has been shown to inhibit HER-2/neu tyrosine kinase activity, leading to reduced proliferation in breast cancer cells .

Case Studies

  • A study on the effects of DHAQ-d6 on various cancer cell lines revealed significant inhibition of cell growth at concentrations ranging from 20 µM to 50 µM. The IC50 values for specific cancer types were determined, showing promising results for further development as a chemotherapeutic agent .
  • In vivo studies demonstrated that DHAQ-d6 could enhance the efficacy of existing chemotherapeutics when used in combination therapies, particularly against breast and lung cancers .

Antimicrobial Activity

DHAQ-d6 demonstrates notable antimicrobial properties :

  • Bacterial Inhibition : Research indicates that DHAQ-d6 exhibits antibacterial activity against various strains, including those resistant to conventional antibiotics. This makes it a candidate for further exploration in the treatment of bacterial infections .
  • Fungal Activity : The compound has also shown efficacy against fungal pathogens, which is crucial given the rising incidence of fungal infections globally .

Other Biological Activities

In addition to its anticancer and antimicrobial effects, DHAQ-d6 has been studied for:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Laxative Properties : Historically, anthraquinones are known for their use as stimulant laxatives, with DHAQ-d6 following this trend due to its ability to promote bowel movements effectively.

Comparative Biological Activity Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis via mitochondrial signaling
Inhibits tyrosine kinases (e.g., HER-2/neu)
AntimicrobialInhibits bacterial growth
Effective against fungal pathogens
Anti-inflammatoryModulates inflammatory pathways
LaxativeStimulates bowel movements

Q & A

Q. What spectroscopic methods are recommended for characterizing the photophysical properties of 1,8-Dihydroxyanthraquinone-d6?

Fluorescence spectroscopy, particularly in Shpolskii matrices (e.g., n-octane at cryogenic temperatures), is effective for studying deuterium isotope effects on excited-state intramolecular proton transfer (ESIPT). Dual excitation/emission bands in fluorescence spectra reveal tautomeric forms, and vibrational analysis of ground/excited states can validate ESIPT mechanisms . Additionally, synchrotron-based vacuum ultraviolet photoionization mass spectrometry (VUV PIMS) measures ionization energies (IE) and fragmentation pathways, with adiabatic IE reported at 8.54 ± 0.05 eV for 1,8-DHAQ .

Q. How does deuteration influence the stability and metabolic activity of this compound in pharmacological studies?

Deuteration at specific positions (e.g., aromatic protons) enhances metabolic stability by reducing hydrogen/deuterium exchange rates, prolonging the compound’s half-life in vivo. Studies using deuterated analogs (e.g., Danthron-d6) demonstrate retained bioactivity in AMPK activation for glucose/lipid metabolism regulation, validated via isotopic labeling and LC-MS pharmacokinetic profiling .

Q. What solvent systems are optimal for studying self-association versus cyclodextrin inclusion complexes of this compound?

In aqueous buffer solutions, beta- and gamma-cyclodextrins preferentially encapsulate the monomeric form of 1,8-DHAQ, suppressing self-aggregation. Gamma-cyclodextrin exhibits stronger binding due to its larger cavity size, confirmed via absorption spectroscopy and fluorescence quenching experiments. Solvent polarity (e.g., ethanol vs. acetonitrile) further modulates tautomerization and photochemical reactivity .

Advanced Research Questions

Q. How can Hirshfeld surface analysis resolve discrepancies in computational modeling of 1,8-Dihydroxyanthraquinone polymorphs?

Hirshfeld surfaces derived from X-ray crystallography data quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in polymorphs. For 1,8-DHAQ, competitive solubility tests and energy calculations (using density functional theory or force fields like CVFF) identify Form 1 (P4₁/P4₃) as the most thermodynamically stable. Discrepancies arise from neglecting weak C–H···O interactions in simulations, which Hirshfeld fingerprint plots explicitly highlight .

Q. What experimental designs differentiate Type I vs. Type II photochemical pathways in this compound?

Type I (radical-mediated) and Type II (singlet oxygen) pathways are solvent-dependent. In acetonitrile, spin-trapping with TEMPO and EPR spectroscopy detects superoxide (O₂⁻), while singlet oxygen (¹O₂) luminescence at 1270 nm confirms Type II activity. Deuteration reduces O–H vibrational coupling, altering quantum yields (e.g., ¹O₂ yield = 0.88 for 1,8-DHAQ in acetonitrile) . Time-resolved transient absorption spectroscopy further distinguishes kinetic pathways .

Q. How do cyclodextrin inclusion complexes alter the ESIPT dynamics of this compound?

Cyclodextrin encapsulation stabilizes the keto tautomer by restricting proton transfer geometry. Fluorescence lifetime imaging microscopy (FLIM) and second-derivative absorption spectroscopy (D₂) quantify microinclusion effects, showing gamma-cyclodextrin reduces ESIPT efficiency by 40% compared to free 1,8-DHAQ in ethanol. Molecular dynamics simulations corroborate cavity size-dependent steric hindrance .

Methodological Considerations

Q. What computational approaches predict fragmentation patterns of this compound in mass spectrometry?

Density functional theory (DFT) at the B3LYP/6-31+G(d) level calculates relative energies of cation isomers and transition states. Loss of CO (AE = 10.8 eV) and OH (AE = 13.1 eV) fragments are favored due to resonance stabilization of anthraquinone radicals. Isotopic labeling (e.g., d6 vs. d0) validates pathways via shifts in m/z ratios .

Q. How is circular dichroism (CD) microscopy applied to enantiomorphous twinning in 1,8-Dihydroxyanthraquinone crystals?

Mechanical polarization modulation in CD microscopy resolves mirror-image domains in biaxial crystals. Anomalous birefringence and absolute configuration assignments are validated against X-ray anomalous dispersion data. This technique detects twinning undetectable by conventional diffraction due to domain complexity .

Data Contradictions and Validation

  • ESIPT in Inclusion Complexes : reports ESIPT inhibition by cyclodextrins, while observes residual tautomer fluorescence. Resolution requires temperature-dependent studies to distinguish static vs. dynamic quenching.
  • Polymorph Stability : Computational models () may underestimate van der Waals contributions, necessitating experimental lattice energy measurements via sublimation calorimetry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.